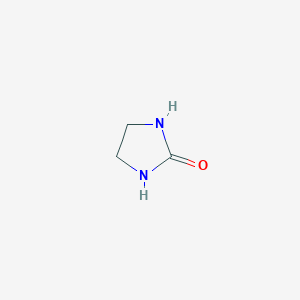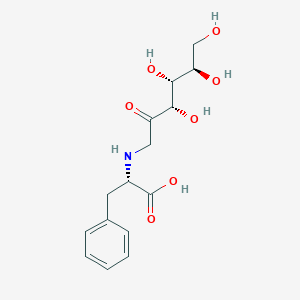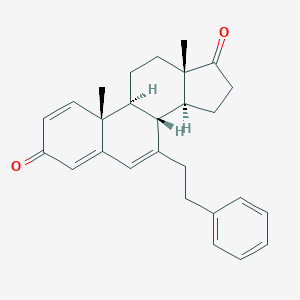
7-Phenethyl-1,4,6-androstatriene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenethyl-1,4,6-androstatriene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research.
作用機序
ATD works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body, leading to an increase in testosterone levels. This mechanism of action makes ATD a potent anti-estrogenic agent.
生化学的および生理学的効果
ATD has been shown to have various biochemical and physiological effects, including an increase in testosterone levels, a decrease in estrogen levels, and a reduction in body fat. It has also been shown to improve muscle strength and endurance.
実験室実験の利点と制限
ATD has several advantages for lab experiments, including its ability to inhibit aromatase activity and its potency as an anti-estrogenic agent. However, its limitations include its potential toxicity and its effects on other physiological processes, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on ATD, including its potential therapeutic applications in cancer treatment, male contraception, and hormone replacement therapy. Additionally, further research is needed to investigate the long-term effects of ATD on various physiological processes and its potential toxicity.
In conclusion, ATD is a potent aromatase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and its long-term effects on the body.
合成法
ATD can be synthesized using various methods, including the oxidation of androstenedione and the reduction of 1,4,6-androstatriene-3,17-dione. The most commonly used method involves the oxidation of androstenedione using chromium trioxide and pyridine.
科学的研究の応用
ATD has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, male contraception, and hormone replacement therapy. It has also been used in research to investigate the role of aromatase in various physiological processes.
特性
CAS番号 |
131802-67-0 |
|---|---|
製品名 |
7-Phenethyl-1,4,6-androstatriene-3,17-dione |
分子式 |
C27H30O2 |
分子量 |
386.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-(2-phenylethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C27H30O2/c1-26-14-12-21(28)17-20(26)16-19(9-8-18-6-4-3-5-7-18)25-22-10-11-24(29)27(22,2)15-13-23(25)26/h3-7,12,14,16-17,22-23,25H,8-11,13,15H2,1-2H3/t22-,23-,25-,26-,27-/m0/s1 |
InChIキー |
KAZZIVRRZAPNCV-CVSNDOPFSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CCC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
正規SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
同義語 |
7-PEATDO 7-phenethyl-1,4,6-androstatriene-3,17-dione 7-phenethylandrosta-1,4,6-triene-3,17-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



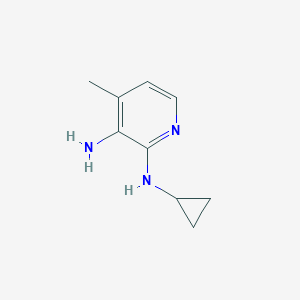

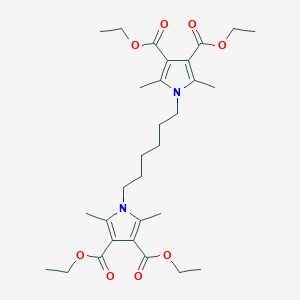
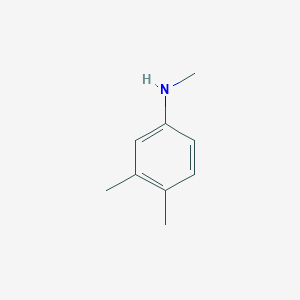
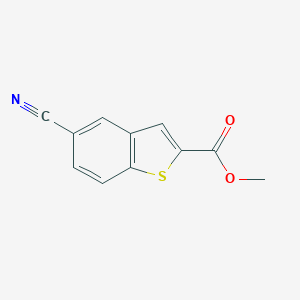
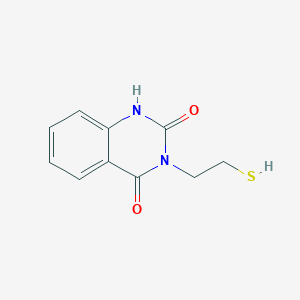
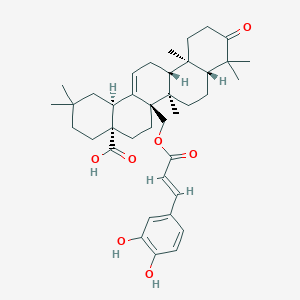

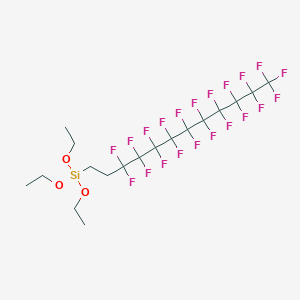
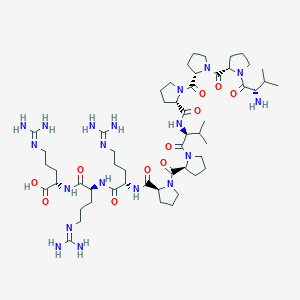
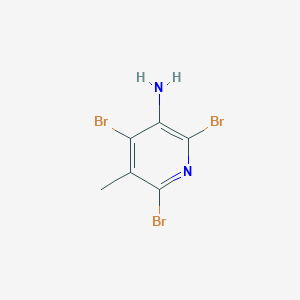
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
